REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Ca+2].[C:6]([O-:9])(=[O:8])[CH3:7].[CH3:10][CH:11]([CH2:14][CH2:15][C:16]#[N:17])[C:12]#[N:13].C[NH:19][C:20](=[O:23])[CH2:21][CH3:22].[OH2:24]>Cl>[CH3:10][CH:11]([CH2:14][CH2:15][C:16]#[N:17])[C:12]#[N:13].[NH4+:19].[C:12]([CH:11]([CH3:14])[CH2:10][CH2:2][C:1]([O-:4])=[O:3])#[N:13].[NH4+:13].[NH4+:13].[CH3:22][CH:21]([CH2:1][CH2:7][C:6]([O-:9])=[O:8])[C:20]([O-:23])=[O:24] |f:0.1.2,8.9,10.11.12|
|
Name
|
|
Quantity
|
0.04 mL
|
Type
|
reactant
|
Smiles
|
CNC(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.02 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
calcium acetate
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
14.25 mL
|
Type
|
reactant
|
Smiles
|
CC(C#N)CCC#N
|
Name
|
|
Quantity
|
68.25 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at 30° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction vessel (temperature-controlled at 30° C. with a recirculating temperature bath)
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered (0.22 μm)
|
Type
|
WAIT
|
Details
|
the reaction was complete in less than 2.5 h
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C#N)CCC#N
|
Name
|
|
Type
|
product
|
Smiles
|
[NH4+].C(#N)C(CCC(=O)[O-])C
|
Name
|
|
Type
|
product
|
Smiles
|
[NH4+].[NH4+].CC(C(=O)[O-])CCC(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Ca+2].[C:6]([O-:9])(=[O:8])[CH3:7].[CH3:10][CH:11]([CH2:14][CH2:15][C:16]#[N:17])[C:12]#[N:13].C[NH:19][C:20](=[O:23])[CH2:21][CH3:22].[OH2:24]>Cl>[CH3:10][CH:11]([CH2:14][CH2:15][C:16]#[N:17])[C:12]#[N:13].[NH4+:19].[C:12]([CH:11]([CH3:14])[CH2:10][CH2:2][C:1]([O-:4])=[O:3])#[N:13].[NH4+:13].[NH4+:13].[CH3:22][CH:21]([CH2:1][CH2:7][C:6]([O-:9])=[O:8])[C:20]([O-:23])=[O:24] |f:0.1.2,8.9,10.11.12|
|
Name
|
|
Quantity
|
0.04 mL
|
Type
|
reactant
|
Smiles
|
CNC(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.02 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
calcium acetate
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
14.25 mL
|
Type
|
reactant
|
Smiles
|
CC(C#N)CCC#N
|
Name
|
|
Quantity
|
68.25 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at 30° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction vessel (temperature-controlled at 30° C. with a recirculating temperature bath)
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered (0.22 μm)
|
Type
|
WAIT
|
Details
|
the reaction was complete in less than 2.5 h
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C#N)CCC#N
|
Name
|
|
Type
|
product
|
Smiles
|
[NH4+].C(#N)C(CCC(=O)[O-])C
|
Name
|
|
Type
|
product
|
Smiles
|
[NH4+].[NH4+].CC(C(=O)[O-])CCC(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |